(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid, also known by its IUPAC name, is a complex organic compound with the molecular formula and a molecular weight of 219.24 g/mol. It is classified as an amino acid derivative, specifically a substituted propanoic acid, which is characterized by the presence of a pyrrolo[2,3-b]pyridine moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 1632971-18-6 and has been identified in various chemical databases, including PubChem and Advanced ChemBlocks. Its classification as an amino acid derivative positions it within a broader category of compounds that are essential for biological functions, particularly in protein synthesis and metabolic processes.
The synthesis of (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid can be achieved through several methods. Common synthetic routes involve:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification.
The molecular structure of (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid features a chiral center at the second carbon atom of the propanoic acid backbone. The structure can be represented using the SMILES notation: CN1C=C(C[C@H](N)C(=O)O)C2=CC=CN=C21.
(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid can participate in several chemical reactions typical of amino acids:
These reactions often require specific catalysts or reagents and may be influenced by pH and temperature conditions.
The mechanism of action for (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid primarily relates to its role as a neurotransmitter or modulator in biological systems. It is thought to interact with various receptors in the central nervous system, potentially influencing synaptic transmission and neuronal excitability.
Research indicates that compounds with similar structures may exhibit neuroprotective effects or modulate pathways related to cognition and mood regulation.
The compound's stability and reactivity can be influenced by environmental factors such as moisture and light exposure.
(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid has potential applications in:
This compound's unique structure makes it a valuable candidate for further exploration in medicinal chemistry and related fields.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4